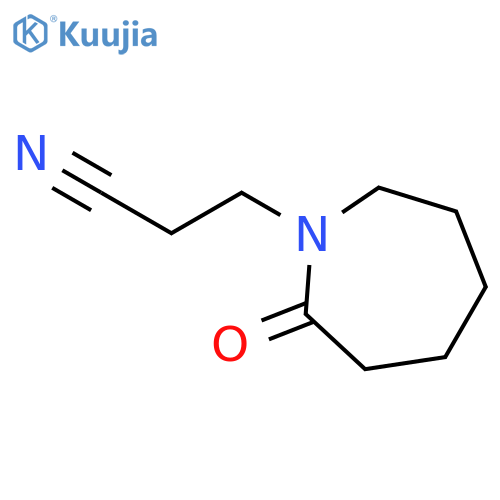Cas no 7336-15-4 (N-(β-Cyanoethyl)caprolactam)

N-(β-Cyanoethyl)caprolactam structure
商品名:N-(β-Cyanoethyl)caprolactam
N-(β-Cyanoethyl)caprolactam 化学的及び物理的性質
名前と識別子
-
- 3-(2-oxoazepan-1-yl)propanenitrile
- 1H-azepine-1-propanenitrile, hexahydro-2-oxo-
- LogP
- BS-17510
- DTXSID60445630
- BATPRUOCWWXKAF-UHFFFAOYSA-N
- Hexahydro-2-oxo-1h-azepine-1-propanenitrile
- AKOS000179841
- 7336-15-4
- SCHEMBL5081884
- CS-0162581
- F14125
- MFCD00270814
- N-(β-Cyanoethyl)caprolactam
-
- MDL: MFCD00270814
- インチ: InChI=1S/C9H14N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-5,7-8H2
- InChIKey: BATPRUOCWWXKAF-UHFFFAOYSA-N
- ほほえんだ: C1CCC(=O)N(CC1)CCC#N
計算された属性
- せいみつぶんしりょう: 166.11072
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- 密度みつど: 1.044
- ゆうかいてん: 100-102℃
- ふってん: 356.742°C at 760 mmHg
- フラッシュポイント: 169.552°C
- 屈折率: 1.48
- PSA: 44.1
N-(β-Cyanoethyl)caprolactam セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(β-Cyanoethyl)caprolactam 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO308-200mg |
N-(β-Cyanoethyl)caprolactam |
7336-15-4 | 97% | 200mg |
926.0CNY | 2021-07-10 | |
| TRC | C982310-1g |
N-(β-Cyanoethyl)caprolactam |
7336-15-4 | 1g |
$ 557.00 | 2023-04-17 | ||
| ChemScence | CS-0162581-250mg |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 99.49% | 250mg |
$104.0 | 2022-04-26 | |
| Chemenu | CM285868-1g |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 1g |
$448 | 2021-06-09 | |
| Chemenu | CM285868-250mg |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 250mg |
$*** | 2023-05-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16415-1g |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 1g |
¥1458.0 | 2024-07-18 | |
| Aaron | AR005PG1-100mg |
1H-Azepine-1-propanenitrile, hexahydro-2-oxo- |
7336-15-4 | 97% | 100mg |
$36.00 | 2025-02-11 | |
| Ambeed | A201515-100mg |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 100mg |
$30.0 | 2025-02-26 | |
| Ambeed | A201515-5g |
3-(2-Oxoazepan-1-yl)propanenitrile |
7336-15-4 | 97% | 5g |
$640.0 | 2025-02-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFI87-100mg |
3-(2-oxoazepan-1-yl)propanenitrile |
7336-15-4 | 95% | 100mg |
¥382.0 | 2024-04-17 |
N-(β-Cyanoethyl)caprolactam 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
7336-15-4 (N-(β-Cyanoethyl)caprolactam) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 61389-26-2(Lignoceric Acid-d4)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7336-15-4)N-(β-Cyanoethyl)caprolactam

清らかである:99%
はかる:1g
価格 ($):165.0